N~1~-(2-ethylphenyl)-N~2~-(methylsulfonyl)-N~2~-phenylglycinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~1~-(2-ethylphenyl)-N~2~-(methylsulfonyl)-N~2~-phenylglycinamide, also known as EMGP, is a novel small molecule compound that has gained significant attention in scientific research in recent years. It belongs to the family of glycine receptor antagonists and has shown promising results in the treatment of various neurological disorders.
Mecanismo De Acción
N~1~-(2-ethylphenyl)-N~2~-(methylsulfonyl)-N~2~-phenylglycinamide acts as a competitive antagonist of glycine receptors, which are ligand-gated ion channels that mediate inhibitory neurotransmission in the central nervous system. By blocking the binding of glycine to its receptor, this compound reduces the inhibitory tone, leading to increased neuronal excitability. This mechanism of action is similar to that of other glycine receptor antagonists, such as strychnine.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects, depending on the target tissue and the concentration of the compound. In vitro studies have demonstrated that this compound reduces the amplitude and frequency of glycine-evoked currents in cultured neurons. In vivo studies have shown that this compound reduces the severity and duration of seizures in animal models of epilepsy and reduces pain sensitivity in animal models of neuropathic pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N~1~-(2-ethylphenyl)-N~2~-(methylsulfonyl)-N~2~-phenylglycinamide has several advantages for lab experiments, including its high potency and selectivity for glycine receptors, its well-characterized mechanism of action, and its availability in pure form. However, its limitations include its relatively low solubility in aqueous solutions, which can make it difficult to administer in vivo, and its potential for off-target effects at high concentrations.
Direcciones Futuras
For research include the development of more potent and selective glycine receptor antagonists and the exploration of N~1~-(2-ethylphenyl)-N~2~-(methylsulfonyl)-N~2~-phenylglycinamide's potential as a therapeutic agent for other neurological disorders.
Métodos De Síntesis
The synthesis of N~1~-(2-ethylphenyl)-N~2~-(methylsulfonyl)-N~2~-phenylglycinamide involves a series of chemical reactions that require specialized equipment and expertise. The process starts with the reaction of 2-ethylphenylamine with N-methyl-N-phenylsulfonyl chloride to form N-methyl-N-phenylsulfonyl-2-ethylphenylamine. This intermediate is then reacted with glycine to form this compound. The final product is purified using column chromatography and characterized using various spectroscopic techniques.
Aplicaciones Científicas De Investigación
N~1~-(2-ethylphenyl)-N~2~-(methylsulfonyl)-N~2~-phenylglycinamide has been extensively studied for its potential therapeutic applications in various neurological disorders, including epilepsy, neuropathic pain, and anxiety. It has been shown to have a high affinity for glycine receptors and acts as a competitive antagonist. Glycine receptors are known to play a crucial role in the regulation of neuronal excitability, and their dysfunction has been implicated in various neurological disorders.
Propiedades
IUPAC Name |
N-(2-ethylphenyl)-2-(N-methylsulfonylanilino)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S/c1-3-14-9-7-8-12-16(14)18-17(20)13-19(23(2,21)22)15-10-5-4-6-11-15/h4-12H,3,13H2,1-2H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXWPSIALTOJHLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)CN(C2=CC=CC=C2)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.